molecular formula C17H12ClN5S B2992280 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-29-0

4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Numéro de catalogue: B2992280
Numéro CAS: 868970-29-0
Poids moléculaire: 353.83
Clé InChI: XQQWJKNWJLSGGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-{[(3-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a chemical compound offered for research purposes. With a molecular formula of C17H12ClN5S and a molecular weight of 353.83 g/mol , this substance belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives that are of significant interest in medicinal chemistry. Compounds within this structural class have been investigated as potential therapeutic agents for a range of degenerative and inflammatory diseases . Patent literature indicates that closely related analogs are studied for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and cartilage degradation . The structure incorporates both a pyridine and a benzylsulfanyl group attached to the triazolopyridazine core, features commonly associated with targeting biological pathways involved in inflammation and immune response. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns and for probing its specific mechanism of action in biological systems. This product is intended for research and development applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-16-5-4-15-20-21-17(23(15)22-16)13-6-8-19-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWJKNWJLSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA or RNA. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Reference
4-(6-{[(3-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine [1,2,4]triazolo[4,3-b]pyridazine 6: (3-Chlorophenyl)methylsulfanyl; 3: Pyridine Target
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine 6: Furan-2-yl; 3: Pyridin-3-ylmethylsulfanyl
6-Phenyl-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazine [1,2,4]triazolo[4,3-b]triazine 6: Phenyl; 3: Pyridin-4-ylmethylsulfanyl
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]triazolo[4,3-a]pyridine 6: Sulfonamide; 3: Methyl; Substituent: 4-Chlorophenyl

Key Observations :

  • Triazolo-pyridazine vs.
  • Ring fusion position : The [4,3-a] vs. [4,3-b] fusion (e.g., vs. target) shifts substituent positions, impacting steric and electronic interactions.

Substituent Effects on Physicochemical Properties

Compound (Core) Substituents Molecular Weight Water Solubility (pH 7.4) LogP (Predicted)
Target ([1,2,4]triazolo-pyridazine) 3: Pyridine; 6: (3-Cl-Ph)CH2S ~357.8 Low (est. <10 µg/mL) ~3.5
6-(Furan-2-yl)-... () 3: Pyridin-3-ylmethylS; 6: Furan 309.3 29 µg/mL ~2.8
6-[[6-(CF3)Py]S]-... () 6: CF3-Py; 3: Ketone 354.3 Moderate ~2.9
3-[6-(Me2N)-... () 3: Propanoic acid; 6: Me2N ~252.3 High (ionizable COOH) ~1.2

Key Observations :

  • Solubility : The target compound’s low solubility (inferred from ) is attributed to the hydrophobic 3-chlorophenyl group. Furan or ionizable groups (e.g., COOH in ) improve solubility.

Activité Biologique

The compound 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a triazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative properties and possible therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that create the triazole ring and introduce various functional groups. The general synthetic route includes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Chlorophenyl Group : Utilized via nucleophilic substitution reactions.
  • Attachment of the Pyridine Moiety : Often performed through coupling reactions facilitated by catalysts.

The molecular structure can be summarized as follows:

Property Details
Molecular Formula C17H14ClN5S
Molecular Weight 331.83 g/mol
IUPAC Name 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Antiproliferative Effects

Research indicates that compounds similar to 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • SGC-7901 (gastric adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potent activity against these cell lines. For example, related compounds in the same class have shown IC50 values ranging from 0.0080.008 to 0.012μM0.012\mu M .

The antiproliferative effects are primarily attributed to the compound's ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics essential for cell division:

  • Tubulin Polymerization Assay : Studies have shown that the compound effectively inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Immunofluorescence Staining : Results indicated significant disruption of microtubule structures in treated cells, which is critical for understanding its cytotoxic effects .

Case Studies

  • Study on Antiproliferative Activity :
    A study evaluated various triazole derivatives for their cytotoxicity against cancer cells. The compound exhibited significant activity with IC50 values in the low micromolar range.
    Compound Cell Line IC50 (μM)
    4qSGC-79010.014
    4qA5490.008
    4qHT-10800.012
  • Mechanistic Study :
    Further mechanistic studies revealed that the compound's interaction with tubulin is critical for its anticancer properties. It was found that modifications to the triazole ring significantly affected activity and selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Condensation of substituted pyridines with thiol-containing intermediates (e.g., 6-chloro-3-chloromethylpyridine) under basic conditions (e.g., NaOH in DCM), followed by cyclization using catalysts like Pd or Cu in solvents such as DMF or toluene .

  • Route 2 : Oxidative cyclization of hydrazones with NaOCl in ethanol, achieving yields up to 91% .

  • Optimization : Key parameters include temperature control (70–100°C), stoichiometric ratios (1:1.2 for thiol:pyridine), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

    • Data Contradiction : While Pd catalysts improve regioselectivity in Route 1, Cu-based systems may reduce costs but require longer reaction times .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond: 1.75–1.78 Å) and dihedral angles (e.g., triazolo-pyridazine plane: 5.3° deviation) .

  • NMR spectroscopy : Key signals include δ 8.10–8.85 ppm (pyridine protons) and δ 4.30–4.50 ppm (benzylsulfanyl CH2) .

  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 422.0823) .

    • Validation : Cross-referencing experimental IR (C=N stretch: 1596 cm⁻¹) and calculated DFT spectra minimizes misassignment risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Flame-retardant antistatic suits, nitrile gloves, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors .
  • Storage : Tightly sealed containers in dry, ventilated areas; incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound, particularly in herbicide or antibiotic applications?

  • Methodology :

  • Bioassay design : Test herbicidal activity against Echinochloa crusgalli at 150 g a.i. ha⁻¹, comparing inhibition rates (e.g., 50% at 37.5 g a.i. ha⁻¹) .

  • SAR variables : Modify substituents on the triazolo-pyridazine core (e.g., chloro vs. methyl groups) and assess IC50 shifts .

  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .

    • Data Contradiction : Chlorophenyl groups enhance herbicidal activity but may reduce solubility, necessitating formulation adjustments .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking studies : Simulate binding to p38 MAP kinase (PDB ID: 1OUY) using AutoDock Vina; focus on hydrogen bonds with ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfanyl group: Fukui index f⁻ = 0.12) .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodology :

  • HPLC-MS monitoring : Detect impurities >0.1% (e.g., des-chloro byproduct at m/z 388.0655) .
  • Process optimization : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve ≥99% purity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.